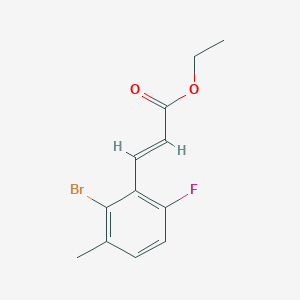
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate typically involves the reaction of ethyl acrylate with 2-bromo-6-fluoro-3-methylbenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the acrylate moiety can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate involves its interaction with various molecular targets. The presence of the bromo and fluoro groups can enhance its reactivity and binding affinity to specific enzymes or receptors. The acrylate moiety allows for conjugation with other molecules, facilitating its incorporation into larger structures or systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 6-Bromo-3-fluoro-2-methylpyridine
Uniqueness
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromo and fluoro groups on the phenyl ring, along with the acrylate moiety, makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C12H12BrFO2 |
|---|---|
Molekulargewicht |
287.12 g/mol |
IUPAC-Name |
ethyl (E)-3-(2-bromo-6-fluoro-3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrFO2/c1-3-16-11(15)7-5-9-10(14)6-4-8(2)12(9)13/h4-7H,3H2,1-2H3/b7-5+ |
InChI-Schlüssel |
JFVVDFMQAPKLIV-FNORWQNLSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1Br)C)F |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1Br)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)
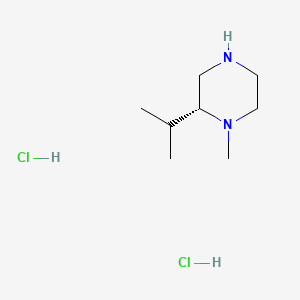


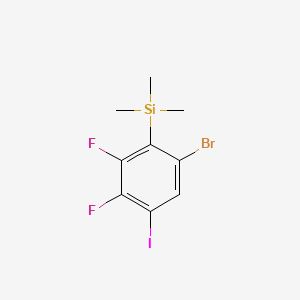
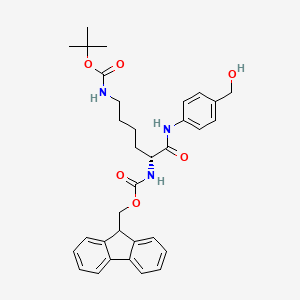
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)


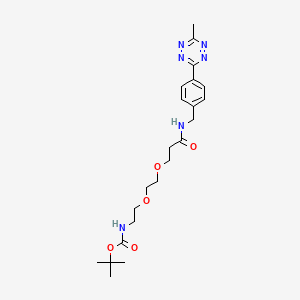
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
